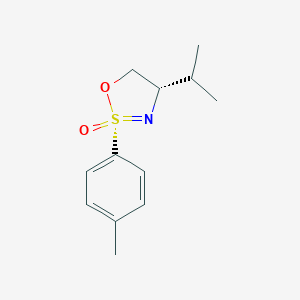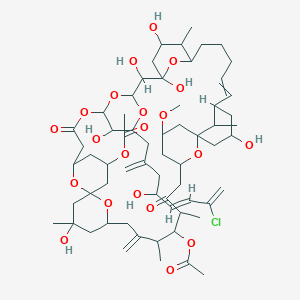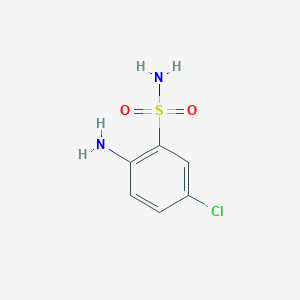
2-Amino-5-clorobencenosulfonamida
Descripción general
Descripción
Effective Recognition of Amino Groups
The study presented in the first paper demonstrates a novel strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is significant as it allows for the differentiation of various amino groups in complex molecules, which is a crucial step in the transition-metal-catalyzed hydrogen autotransfer process. This advancement in the field of organic synthesis could have implications for the development of new pharmaceuticals and materials .
Structural and Spectroscopic Analysis
The second paper focuses on the synthesis and characterization of a specific sulfonamide compound, which was analyzed using various techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. The compound exhibits a monoclinic space group and the study includes detailed DFT calculations to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths. The agreement between theoretical and experimental data confirms the reliability of the computational methods used for the analysis of such compounds. This research contributes to the understanding of the molecular structure and electronic properties of sulfonamide derivatives .
Kinetic and Molecular-Electronic Structure Investigation
In the third paper, two new isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and their structures were elucidated using X-ray diffraction. The study also includes ab initio quantum-chemical calculations to understand the electronic structure of these molecules. The kinetic investigations of substitution reactions in aqueous solutions were correlated with the stereochemical characteristics of the molecules, providing insight into the reactivity and potential applications of these compounds .
Asymmetric Chlorocyclization Using Chlorosulfonamide Salts
The fourth paper explores the use of chlorosulfonamide salts as electrophilic chlorine precursors in the asymmetric chlorocyclization of unsaturated amides. The study demonstrates that these salts, in combination with organocatalysts, can achieve high levels of stereoselectivity in the synthesis of chlorinated products. This research has potential implications for the development of new methodologies in asymmetric synthesis, which is a key area in the production of chiral compounds .
Tautomerism and Acid-Base Equilibrium
The fifth paper investigates the tautomeric forms of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride. The crystal and molecular structures were determined, and the acid-base equilibrium constants were measured using spectrophotometry. The study provides valuable information on the tautomeric equilibrium and the properties of the sulfonamide group, which is relevant for understanding the behavior of these compounds in different environments .
Condensation Reactions with Chloroalkyl Isothiocyanates
Finally, the sixth paper describes the reaction of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates to yield various thioureido derivatives. The study outlines the synthesis of benzothiadiazine dioxides and their conversion into different compounds through reactions with triethylamine and ammonia. This research adds to the knowledge of chemical reactions involving sulfonamide groups and their potential for creating diverse chemical structures .
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
2-Amino-5-clorobencenosulfonamida: es una sulfonamida, que es una clase de compuestos conocidos por sus propiedades antibacterianas. Inhiben la enzima bacteriana dihidrofolato reductasa, que es crucial para la síntesis de ácido fólico en las bacterias, impidiendo así el crecimiento bacteriano . Este compuesto se puede utilizar en el desarrollo de nuevos agentes antibacterianos, especialmente para tratar infecciones donde se ha desarrollado resistencia a otros antibióticos.
Investigación sobre la resistencia antimicrobiana
El estudio de This compound también contribuye a comprender la resistencia antimicrobiana. Al analizar cómo las bacterias evolucionan para resistir las sulfonamidas, los investigadores pueden desarrollar estrategias para combatir la resistencia y diseñar antibióticos más efectivos .
Medicina veterinaria
En medicina veterinaria, las sulfonamidas como This compound se utilizan para tratar una variedad de infecciones en el ganado. Su actividad antibacteriana de amplio espectro las hace adecuadas para infecciones gastrointestinales y respiratorias .
Propiedades antiinflamatorias
Las sulfonamidas han demostrado poseer propiedades antiinflamatorias. La investigación sobre This compound podría conducir a nuevos tratamientos para enfermedades inflamatorias, aprovechando su capacidad para modular las respuestas inflamatorias .
Inhibición de la anhidrasa carbónica
Este compuesto tiene aplicaciones potenciales en la inhibición de la anhidrasa carbónica, una enzima involucrada en la regulación del pH y el equilibrio de fluidos en varios tejidos. Los inhibidores de esta enzima se utilizan para tratar afecciones como el glaucoma, la epilepsia y el mal de altura .
Efectos diuréticos
Las sulfonamidas pueden actuar como diuréticos, ayudando a la excreción de líquidos excesivos del cuerpo. This compound podría investigarse por sus efectos diuréticos, que podrían ser beneficiosos en afecciones como la hipertensión y el edema .
Tratamiento de la disfunción tiroidea
La investigación sobre las sulfonamidas ha indicado su uso en el tratamiento de la disfunción tiroidea. This compound podría explorarse por sus posibles efectos sobre la síntesis y el metabolismo de la hormona tiroidea .
Estudios de impacto ambiental
El impacto ambiental de las sulfonamidas, incluida This compound, es un área importante de estudio. Estos compuestos pueden persistir en el medio ambiente y afectar las comunidades microbianas, por lo que es crucial comprender su huella ecológica .
Mecanismo De Acción
Target of Action
2-Amino-5-chlorobenzenesulfonamide, a type of sulfonamide, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance in the body .
Mode of Action
Sulfonamides, including 2-Amino-5-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to dihydropteroate synthetase, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth, as they are unable to produce the necessary DNA for replication .
Biochemical Pathways
The primary biochemical pathway affected by 2-Amino-5-chlorobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, consequently, DNA . This leads to the cessation of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of the compound, determining the concentration that reaches the target site to exert its therapeutic effect.
Result of Action
The primary result of the action of 2-Amino-5-chlorobenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the DNA they need to replicate . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of 2-Amino-5-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy . The compound’s stability could also be affected by factors such as temperature and light .
Análisis Bioquímico
Biochemical Properties
2-Amino-5-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of AMPA receptor desensitization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The interaction between 2-Amino-5-chlorobenzenesulfonamide and AMPA receptors is crucial for its biochemical properties, as it enhances cognitive functions by modulating these receptors.
Cellular Effects
2-Amino-5-chlorobenzenesulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors affects cell signaling pathways involved in synaptic transmission and plasticity . Additionally, 2-Amino-5-chlorobenzenesulfonamide can impact gene expression by altering the transcriptional activity of genes associated with cognitive functions.
Molecular Mechanism
The molecular mechanism of 2-Amino-5-chlorobenzenesulfonamide involves its binding interactions with biomolecules, particularly AMPA receptors. By inhibiting the desensitization of these receptors, the compound enhances synaptic transmission and cognitive functions . The binding of 2-Amino-5-chlorobenzenesulfonamide to AMPA receptors prevents their rapid desensitization, thereby prolonging their activation and enhancing synaptic strength.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-chlorobenzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Amino-5-chlorobenzenesulfonamide is relatively stable under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in synaptic plasticity and cognitive functions.
Dosage Effects in Animal Models
The effects of 2-Amino-5-chlorobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions without causing significant adverse effects . At higher doses, 2-Amino-5-chlorobenzenesulfonamide may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
2-Amino-5-chlorobenzenesulfonamide is involved in various metabolic pathways. It is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The compound interacts with enzymes and cofactors involved in the metabolism of AMPA receptors, thereby modulating their activity and enhancing cognitive functions. The metabolic pathways of 2-Amino-5-chlorobenzenesulfonamide are crucial for its biochemical properties and effects on cellular functions.
Transport and Distribution
The transport and distribution of 2-Amino-5-chlorobenzenesulfonamide within cells and tissues are essential for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells. The localization and accumulation of 2-Amino-5-chlorobenzenesulfonamide in specific cellular compartments are important for its biochemical and cellular effects.
Subcellular Localization
2-Amino-5-chlorobenzenesulfonamide is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . The subcellular localization of 2-Amino-5-chlorobenzenesulfonamide is crucial for its interactions with biomolecules and its effects on cellular functions.
Propiedades
IUPAC Name |
2-amino-5-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLOSOKWLMKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485475 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5790-69-2 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




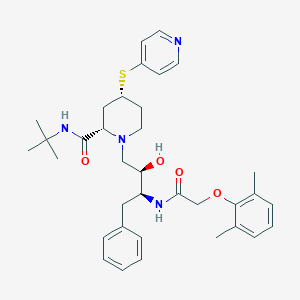
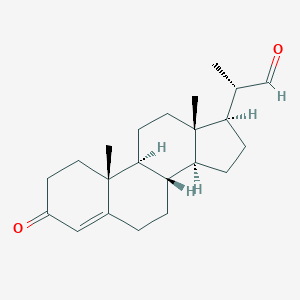


![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)



